molecular formula C10H14N2O4S B13220077 Methyl 3-(4-aminobenzenesulfonamido)propanoate

Methyl 3-(4-aminobenzenesulfonamido)propanoate

Cat. No.: B13220077
M. Wt: 258.30 g/mol
InChI Key: FOIMMHZTVUTGNG-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminobenzenesulfonamido)propanoate is an organic compound with the molecular formula C10H15ClN2O4S It is a derivative of sulfonamide, which is known for its applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminobenzenesulfonamido)propanoate typically involves the reaction of 4-aminobenzenesulfonamide with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminobenzenesulfonamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-aminobenzenesulfonamido)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminobenzenesulfonamido)propanoate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-aminobenzoyl)amino]propanoate
  • Ethyl 3-[(4-aminobenzoyl)amino]propanoate
  • Methyl 3-[(4-aminobenzoyl)amino]acetate

Uniqueness

Methyl 3-(4-aminobenzenesulfonamido)propanoate is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a higher affinity for certain enzymes and can undergo a wider range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

methyl 3-[(4-aminophenyl)sulfonylamino]propanoate

InChI

InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3

InChI Key

FOIMMHZTVUTGNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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